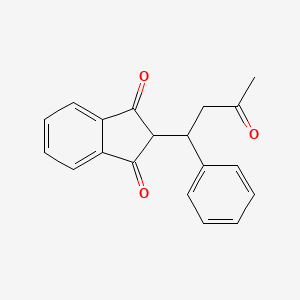

2-(3-Oxo-1-phenylbutyl)indene-1,3-dione

Description

Historical Evolution of Indane-1,3-dione Chemistry

The chemistry of indane-1,3-dione has a rich history, with foundational reactions dating back to the late 19th century. The Knoevenagel condensation, a key reaction for modifying the indane-1,3-dione core, was initially developed in 1894. nih.govencyclopedia.pub This reaction highlights the early recognition of the reactivity of the methylene (B1212753) group positioned between the two carbonyl functions. nih.gov

A straightforward and widely adopted synthesis for the indane-1,3-dione scaffold involves the Claisen condensation of dialkyl phthalates with alkyl acetates under basic conditions. nih.govencyclopedia.pub This method proceeds through a 2-(ethoxycarbonyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide anion intermediate, which upon acidic hydrolysis and decarboxylation, yields the target indane-1,3-dione. nih.govencyclopedia.pub Over the years, various alternative synthetic routes have been developed, including the oxidation of indane and the conversion of phthalic anhydride (B1165640) using reagents like diethyl malonate. nih.govencyclopedia.pub The versatility of these synthetic methods has been crucial for accessing a wide array of substituted indane-1,3-dione derivatives.

Significance of the Indane-1,3-dione Core as a Versatile Building Block in Organic Synthesis

The indane-1,3-dione core is widely regarded as a versatile building block in organic synthesis due to its distinct chemical properties. nih.govnih.gov The presence of an active methylene group flanked by two carbonyl groups makes it an excellent nucleophile and a candidate for various condensation reactions. nih.govwikipedia.org This reactivity allows for the facile introduction of a wide range of substituents at the 2-position.

Furthermore, the indane-1,3-dione moiety acts as an electron acceptor, a property that has been exploited in the design of push-pull dyes and molecules for organic electronics and photopolymerization. nih.govresearchgate.net Its derivatives are frequently used as starting materials or key intermediates in the synthesis of complex heterocyclic systems, including spiro and fused-ring compounds. nih.govresearchgate.net The scaffold's ability to participate in domino reactions and multi-component reactions (MCRs) further underscores its synthetic utility, enabling the efficient construction of molecularly diverse libraries. nih.govnih.gov

Scope of Research on 2-Substituted Indane-1,3-dione Derivatives

The functionalization of the indane-1,3-dione core at the C-2 position has been a major focus of research, leading to a vast array of derivatives with diverse applications. acs.org The introduction of substituents at this position significantly influences the molecule's electronic properties and biological activity.

Common synthetic strategies to achieve 2-substitution include the Knoevenagel condensation with various aldehydes to form 2-arylidenindane-1,3-diones. acs.org Modern methods, such as palladium-catalyzed direct α-arylation, have expanded the scope to include aryl and heteroaryl groups with high efficiency. organic-chemistry.org Other important derivatives include 2-diazo-1,3-indanedione, a key intermediate for synthesizing various heterocyclic compounds. jazanu.edu.sa

The specific compound, 2-(3-Oxo-1-phenylbutyl)indene-1,3-dione , falls within this class of 2-substituted derivatives. Its structure suggests it can be synthesized via a Michael addition reaction between indane-1,3-dione and benzylideneacetone (B49655). While extensive research dedicated solely to this compound is not widely documented in publicly available literature, its structural motifs are found in compounds explored for various applications. The general class of 2-substituted indane-1,3-diones has been investigated for applications in medicinal chemistry, including as anticoagulants and anti-inflammatory agents, as well as in material science. nih.govjazanu.edu.sa

Below are the key physicochemical properties available for the target compound.

| Property | Value |

| Molecular Formula | C₁₉H₁₆O₃ |

| Molecular Weight | 292.334 g/mol |

| Melting Point | Not Available |

| Boiling Point | Not Available |

| Density | Not Available |

| Data sourced from chemsynthesis.com |

Structure

3D Structure

Properties

CAS No. |

1785-98-4 |

|---|---|

Molecular Formula |

C19H16O3 |

Molecular Weight |

292.3 g/mol |

IUPAC Name |

2-(3-oxo-1-phenylbutyl)indene-1,3-dione |

InChI |

InChI=1S/C19H16O3/c1-12(20)11-16(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-15(14)19(17)22/h2-10,16-17H,11H2,1H3 |

InChI Key |

KJULKZCUOFDKHU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(C1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 2 Substituted Indene 1,3 Diones

Reactivity of the Active Methylene (B1212753) Group at the C2-Position

A key feature of the indane-1,3-dione structure is the methylene group located at the C2-position. This carbon is positioned alpha to two carbonyl groups, which significantly increases the acidity of its protons. wikipedia.org Deprotonation of this site by a base results in the formation of a resonance-stabilized enolate anion, where the negative charge is delocalized over the dicarbonyl system. This delocalization makes the C2-carbon a potent nucleophile, serving as the origin for a wide array of chemical transformations. wikipedia.org The reactivity of this active methylene group is central to the synthesis of a diverse range of 2-substituted indene-1,3-dione derivatives.

Condensation Reactions

The nucleophilic character of the C2-position facilitates various condensation reactions, most notably the Knoevenagel condensation. This reaction typically involves the base-catalyzed condensation of the active methylene group of indane-1,3-dione with aldehydes or ketones. researchgate.netnih.gov For instance, the reaction between indane-1,3-dione and various aldehydes in the presence of a catalyst like piperidine (B6355638) in ethanol (B145695) yields 2-arylidene indan-1,3-diones. researchgate.netnih.gov

Another important condensation is the self-condensation of indane-1,3-dione, which occurs under basic or acidic conditions to produce a dimeric adduct known as bindone. nih.gov Furthermore, 2-acyl-1,3-indandiones can undergo Claisen-Schmidt condensation reactions. An example is the reaction of 2-acetyl-1,3-indandione with a suitable aldehyde in acetic acid to form a more complex derivative. mdpi.com

| Reactants | Reaction Type | Product Type | Catalyst/Conditions | Reference(s) |

| Indane-1,3-dione, Aldehyde | Knoevenagel Condensation | 2-Arylidene indan-1,3-dione | Piperidine/Ethanol | researchgate.netnih.gov |

| Indane-1,3-dione | Self-Condensation | Bindone | Base (e.g., triethylamine) or Acid (e.g., sulfuric acid) | nih.gov |

| 2-Acetyl-1,3-indandione, Aldehyde | Claisen-Schmidt Condensation | Push-pull dye | Acetic Acid | mdpi.com |

| Phthalide, Benzaldehyde | Condensation/Rearrangement | 2-Phenyl-1,3-indandione | Sodium ethoxide | chemicalbook.com |

Michael Addition Reactions

The enolate generated at the C2-position of indene-1,3-diones can act as a Michael donor in conjugate addition reactions. masterorganicchemistry.comlibretexts.org In a Michael reaction, this nucleophile adds to an α,β-unsaturated carbonyl compound, known as a Michael acceptor, at the β-carbon position. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org This reaction is a powerful method for forming new carbon-carbon bonds under relatively mild conditions. wikipedia.org

The process involves three main steps:

Deprotonation of the active methylene compound (the Michael donor) by a base to form a stabilized enolate. masterorganicchemistry.com

Nucleophilic attack of the enolate on the β-carbon of the α,β-unsaturated system (the Michael acceptor). masterorganicchemistry.comyoutube.com

Protonation of the resulting enolate to yield the final Michael adduct. masterorganicchemistry.com

For example, stabilized enolates derived from compounds like diethyl malonate or 2-nitropropane (B154153) readily participate as Michael donors. wikipedia.org Similarly, the active methylene group of indene-1,3-dione derivatives can add to various Michael acceptors, expanding the structural complexity of the resulting molecules. The reaction of 3-nitro-2-substituted-2H-chromenes with nucleophiles can also proceed via a Michael addition pathway to yield Michael adducts. mdpi.com

| Michael Donor | Michael Acceptor | Key Process | Reference(s) |

| Enolate of Indane-1,3-dione | α,β-Unsaturated carbonyl compound | 1,4-Conjugate Addition | masterorganicchemistry.comlibretexts.org |

| Stabilized Azomethine Ylides | 3-Nitro-2-(trichloromethyl)-2H-chromenes | Michael Addition | mdpi.com |

Oxidation Reactions

The oxidation of the active methylene group at the C2-position of indane-1,3-dione and its derivatives can lead to various products depending on the oxidizing agent and reaction conditions. A well-known oxidation product of indane-1,3-dione is ninhydrin (B49086) (indane-1,2,3-trione), a compound widely used for detecting amino acids. nih.gov

The choice of oxidant is crucial. Strong oxidizing agents, such as sodium hypochlorite, can be too harsh, leading to the cleavage of the five-membered ring to yield phthalic acid as the primary product. nih.gov Milder and more selective reagents are often preferred. For example, N-bromosuccinimide (NBS) in dimethyl sulfoxide (B87167) (DMSO) has been successfully used to oxidize indane-1,3-dione to ninhydrin in good yield. nih.gov

| Starting Material | Oxidizing Agent/Conditions | Product | Outcome | Reference(s) |

| Indane-1,3-dione | Various | Ninhydrin | Formation of a triketone | nih.gov |

| Indane-1,3-dione | Sodium hypochlorite | Phthalic acid | Ring cleavage | nih.gov |

| Indane-1,3-dione | N-Bromosuccinimide (NBS) in DMSO | Ninhydrin | Selective oxidation | nih.gov |

Halogenation Reactions

Halogenation of indane-1,3-diones readily occurs at the active C2-position. wikipedia.org The reaction proceeds via the enolate intermediate, which attacks the halogenating agent. For example, bromination of 2-phenyl-1,3-indandione can be performed to yield 2-bromo-2-phenylindane-1,3-dione. researchgate.net This reactivity allows for the introduction of one or two halogen atoms at the C2-position.

It is important to note that direct electrophilic halogenation of the aromatic ring of the indane-1,3-dione scaffold is generally not feasible. To obtain derivatives with halogens on the benzene (B151609) ring, it is necessary to start with an appropriately halogenated precursor, such as a halogenated phthalic anhydride (B1165640), before constructing the indane-1,3-dione ring system. nih.gov The synthesis and reactivity of 2-halo-2-acyl-1,3-indandiones have also been a subject of study. acs.org

| Substrate | Reagent | Product | Position of Halogenation | Reference(s) |

| Indane-1,3-dione | Bromine | 2-Bromo-1,3-indandione | C2-position | wikipedia.org |

| 2-Phenyl-1,3-indandione | Bromine | 2-Bromo-2-phenyl-1,3-indandione | C2-position | researchgate.net |

| 2-Acyl-1,3-indandione | Halogenating Agent | 2-Halo-2-acyl-1,3-indandione | C2-position | acs.org |

Cyanation Reactions

The introduction of cyano groups at the C2-position of indane-1,3-dione can be achieved through a Knoevenagel-type condensation with malononitrile (B47326). nih.gov The reaction is typically carried out in ethanol using a base such as sodium acetate (B1210297) or piperidine. nih.gov The outcome of the reaction is highly dependent on the temperature.

When the reaction is conducted at room temperature, the primary product is the dicyano derivative, 2-(dicyanomethylene)indane-1,3-dione. nih.gov However, if the reaction mixture is heated, a second condensation can occur at one of the carbonyl groups, leading to the formation of a tetracyano-substituted product, 2,2'-(1H-indene-1,3(2H)-diylidene)dimalononitrile. nih.gov

| Substrate | Reagent | Conditions | Product | Reference(s) |

| Indane-1,3-dione | Malononitrile | Ethanol, Base, Room Temperature | 2-(dicyanomethylene)indane-1,3-dione | nih.gov |

| Indane-1,3-dione | Malononitrile | Ethanol, Base, Heating | 2,2'-(1H-indene-1,3(2H)-diylidene)dimalononitrile | nih.gov |

Nitration Reactions

Direct nitration of the active methylene group at the C2-position of indane-1,3-dione can be accomplished to synthesize 2-nitro-1,3-indandione (B181560). chemicalbook.com This contrasts with attempts at electrophilic aromatic substitution on the benzene ring, which are generally unsuccessful on the pre-formed indane-1,3-dione system. nih.gov Therefore, to introduce nitro groups onto the aromatic portion of the molecule, a post-functionalization strategy is required, or one must begin with a nitro-substituted precursor like nitro-phthalic anhydride. nih.gov The synthesis of 2-nitro-1,3-indandione has been reported through methods such as the cyclization of 2-methoxycarbonyl-ω-nitroacetophenone. chemicalbook.com

| Reaction Type | Reactants | Product | Key Feature | Reference(s) |

| Cyclization | 2-Methoxycarbonyl-ω-nitroacetophenone | 2-Nitro-1,3-indandione | Nitration at C2-position | chemicalbook.com |

| Electrophilic Aromatic Substitution | Indane-1,3-dione | No Reaction | Aromatic ring is deactivated | nih.gov |

| Condensation | Nitro-phthalic anhydride, Malonic acid | Nitro-substituted indane-1,3-dione | Synthesis from nitrated precursor | nih.gov |

Reactivity of the Ketone Groups

The indene-1,3-dione core is characterized by two ketone groups flanking an active methylene group, making it a versatile scaffold for a variety of chemical modifications. nih.gov The presence of these carbonyls dictates much of the compound's reactivity, serving as electrophilic sites for nucleophilic attack and enabling condensation reactions.

Functionalization with Cyano Groups

A key functionalization pathway for indene-1,3-diones involves the introduction of cyano groups, which significantly enhances the electron-accepting properties of the molecule. nih.govresearchgate.net This is typically achieved through a Knoevenagel condensation reaction. nih.gov In this reaction, the active methylene group of a compound like 2-(3-Oxo-1-phenylbutyl)indene-1,3-dione can react with malononitrile in the presence of a base such as piperidine or sodium acetate. nih.gov Depending on the reaction conditions and the stoichiometry of the reactants, this can lead to the formation of dicyanovinylindanone derivatives. nih.govresearchgate.net For instance, the reaction of indane-1,3-dione with an excess of malononitrile can yield products like 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile. nih.gov The reaction proceeds via a nucleophilic attack of the malononitrile carbanion on one of the ketone groups, followed by dehydration. acs.org

Table 1: Knoevenagel Condensation for Cyano Functionalization

| Reactants | Catalyst/Solvent | Product Type | Reference |

|---|---|---|---|

| Indane-1,3-dione, Malononitrile | Piperidine or Sodium Acetate / Ethanol | 2-(3-Oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile | nih.gov |

Self-Condensation Leading to Bindone Adduct Formation

Indane-1,3-dione and its derivatives can undergo self-condensation to form a dimer known as bindone. nih.govresearchgate.net This reaction can be catalyzed by either acids (like sulfuric acid) or bases (such as triethylamine, sodium acetate, or sodium hydride). nih.gov The process involves an aldol-type condensation where the enolate of one indane-1,3-dione molecule acts as a nucleophile, attacking a ketone group of a second molecule. researchgate.net The resulting intermediate then dehydrates to yield bindone. Bindone is noted for its strong electron-accepting character, even more so than the dicyanomethylene derivatives, and serves as a valuable precursor in the synthesis of various complex molecules and materials. nih.govresearchgate.netresearchgate.net

Formation of Bis-Thiazoles and Bis-Thiazolidinones

The diketone structure of this compound serves as a precursor for the synthesis of heterocyclic systems like thiazoles and thiazolidinones. researchgate.net The synthesis of bis-thiazoles can be achieved by reacting a suitable bis(α-haloketone) with a thioamide. researchgate.net For instance, 1,1'-(oxybis(4,1-phenylene))bis(2-bromoethanone) reacts with thioamides to produce bis-thiazoles in high yields. researchgate.net

Similarly, bis-thiazolidinones can be formed through [2+3]-cyclocondensation reactions. nih.gov One method involves the reaction of 5-carboxymethylidene-rhodanines, which act as synthons, to form bis-thiazolidinone structures. nih.gov The synthesis of 1,3-thiazolidin-4-ones can be accomplished through the reaction of thiosemicarbazone derivatives with α-halo carbonyl compounds in the presence of a base like anhydrous sodium acetate. mdpi.comnih.gov The versatility of these reactions allows for the creation of a wide range of substituted bis-thiazole and bis-thiazolidinone compounds with potential applications in medicinal chemistry. nih.gov

Intramolecular and Intermolecular Cyclization Processes

The reactive nature of 2-substituted indene-1,3-diones makes them excellent substrates for both intramolecular and intermolecular cyclization reactions, leading to the formation of complex fused and spirocyclic systems. researchgate.net These reactions often proceed in a cascade or domino fashion, where a single synthetic operation results in the formation of multiple chemical bonds. researchgate.netnih.gov

For example, β-enamino diketones, which share structural similarities with the enol form of this compound, can undergo intramolecular cyclization followed by annulation with reagents like o-phenylenediamine (B120857) to construct fused heterocyclic scaffolds such as pyrrole-fused 1,5-benzodiazepines. nih.gov The indane-1,3-dione moiety itself is a valuable precursor for synthesizing various polycyclic products containing an indanone core. researchgate.net Undesired cyclization reactions have also been reported, such as the reaction with piperidine leading to the formation of indeno[2,1-c]pyridine derivatives instead of the expected products. nih.gov

Transition Metal-Catalyzed Transformations (e.g., Rh(II)-catalyzed, Palladium-catalyzed)

Transition metal catalysis provides powerful tools for transforming 2-substituted indene-1,3-diones. Rhodium(II) catalysts are particularly effective in reactions involving diazo compounds derived from 1,3-diones. nih.govjazanu.edu.sa Although this compound is not a diazo compound itself, it can be converted to a 2-diazo-1,3-indanedione derivative. jazanu.edu.sa These diazo compounds, in the presence of a rhodium catalyst, generate rhodium-carbene intermediates. nih.gov

These highly reactive intermediates can undergo a variety of transformations, including:

Annulation reactions: Rh(III)-catalyzed annulation of 2-diazo-1,3-indandiones with 2-phenyloxazolines can construct indenoisoquinolinones. nih.gov

Cycloadditions: Spirocyclic dihydrophthalazines can be assembled from the reaction of aryl azomethine imines with cyclic diazo compounds under rhodium catalysis. nih.gov

Transannulation: Rhodium(II) catalysts can facilitate the transannulation of N-sulfonyl-1,2,3-triazoles with various partners, a process that proceeds via α-imino rhodium carbene intermediates. researchgate.netnih.gov This highlights the versatility of rhodium carbenes in constructing nitrogen-containing heterocycles. researchgate.net

While specific examples for palladium-catalyzed transformations of this compound are less common in the provided literature, the general principles of palladium catalysis, such as cross-coupling and C-H activation, represent potential avenues for its functionalization.

Table 2: Examples of Rhodium-Catalyzed Transformations

| Diazo Precursor | Reactant | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| 2-Diazo-1,3-indandione | 2-Phenyloxazoline | Rh(III) | Indenoisoquinolinone | nih.gov |

| Cyclic Diazo Compound | Aryl Azomethine Imine | Rhodium | Spirocyclic Dihydrophthalazine | nih.gov |

Stereoselective Reaction Pathways and Control

Controlling the stereochemistry of reactions involving this compound is crucial for accessing specific, enantiomerically pure compounds. The molecule possesses multiple stereocenters and prochiral centers, offering opportunities for stereoselective synthesis.

Asymmetric aldol (B89426) reactions represent a powerful strategy for controlling stereochemistry. nih.gov For instance, an asymmetric aldol reaction can be a key step in the synthesis of chiral building blocks, which can then be cyclized to form enantiomerically pure heterocyclic products like oxazolidin-2-ones. nih.gov The stereochemical outcome of such reactions is often dictated by the chiral auxiliary or catalyst used.

Furthermore, regio- and enantioselective hydroacylation reactions catalyzed by transition metals like cobalt can provide access to chiral ketones. nih.govnih.gov These methods allow for the selective addition to one of the prochiral faces of a double bond, establishing a new stereocenter with high enantiomeric excess. nih.govnih.gov The stereospecificity of elimination reactions, such as the E2 elimination of a bromo-substituent in a related 2-bromo-3-phenylbutane system, is governed by the required anti-coplanar arrangement of the leaving group and the proton being abstracted, which dictates the geometry of the resulting alkene. vaia.com These principles can be applied to reactions occurring on the phenylbutyl side chain of the target molecule to control the formation of specific stereoisomers.

Studies on Tautomerism and Dual Reactivity

The structure of this compound allows for the existence of several tautomeric forms. Like other 2-substituted 1,3-indandiones, it can exist in a diketo form and multiple enol forms. The equilibrium between these tautomers is a critical determinant of the compound's reactivity.

Tautomeric Forms:

The primary tautomeric equilibrium for 2-acyl-1,3-indandiones, including the subject compound, is between the diketo form and the more stable enol form. Investigations into compounds such as 2-acetyl-indan-1,3-dione have shown that the equilibrium is significantly shifted towards the enol tautomer, specifically 2-(1-hydroxyethylidene)-indan-1,3-dione. nih.govresearchgate.net This stabilization is attributed to the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and one of the carbonyl oxygens of the indane-1,3-dione core, creating a pseudo-aromatic ring.

For this compound, three principal tautomeric forms can be considered:

Diketone form: 2-(3-Oxo-1-phenylbutyl)-1H-indene-1,3(2H)-dione.

Enol form A (within the indanedione moiety): 1-hydroxy-2-((3-oxo-1-phenylbutyl)methylene)-2H-inden-3(1H)-one.

Enol form B (within the butyl chain): 2-(1-phenyl-3-hydroxybut-2-en-1-yl)-1H-indene-1,3(2H)-dione.

Based on studies of analogous compounds, it is highly probable that the enol form involving the indanedione carbonyl is the most predominant species in solution. researchgate.netnih.gov Theoretical studies on similar 2-substituted indan-1,3-diones confirm the higher stability of the enol tautomer where the enolization occurs within the dicarbonyl system of the indanedione ring. nih.gov

Dual Reactivity:

The tautomeric nature of this compound gives rise to its dual reactivity. The active methylene group in the diketo form is acidic and can be deprotonated to form a nucleophilic enolate. This enolate is a soft nucleophile and can participate in various carbon-carbon bond-forming reactions.

The enolate can react with electrophiles at either the carbon or the oxygen atom. This ambident nucleophilic character is a hallmark of β-dicarbonyl compounds.

C-Alkylation: Reaction at the central carbon atom, which is the more common pathway for alkyl halides.

O-Alkylation: Reaction at the oxygen atom, which can occur with hard electrophiles.

This dual reactivity allows this compound to act as a versatile intermediate in organic synthesis. For instance, treatment of 2-substituted 1,3-indandiones with aldimines has been shown to result in different products depending on the nature of the substituent at the 2-position, highlighting the nuanced reactivity of this class of compounds. libretexts.org

Interactive Table: Tautomeric Forms of this compound

| Tautomeric Form | Structure | Key Features | Probable Stability |

| Diketo | 2-(3-Oxo-1-phenylbutyl)-1H-indene-1,3(2H)-dione | Contains two carbonyl groups in the indanedione ring and a ketone in the side chain. | Less stable in solution. |

| Enol A | 1-hydroxy-2-((3-oxo-1-phenylbutyl)methylene)-2H-inden-3(1H)-one | Enolization within the indanedione moiety, stabilized by intramolecular hydrogen bonding. | Most stable tautomer. |

| Enol B | 2-(1-phenyl-3-hydroxybut-2-en-1-yl)-1H-indene-1,3(2H)-dione | Enolization within the butanone side chain. | Less stable than Enol A. |

Elucidation of Reaction Mechanisms via Experimental and Theoretical Approaches

The mechanisms of reactions involving 2-substituted indene-1,3-diones are investigated through a combination of experimental and theoretical methods. These studies provide insights into the electronic and steric factors that control the reaction pathways.

Experimental Approaches:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for studying tautomeric equilibria. The chemical shifts of the protons and carbons in the vicinity of the dicarbonyl system are sensitive to the tautomeric form. For example, the presence of an enolic proton at a low field (typically >10 ppm) is indicative of the enol form. Studies on related 2-acyl cyclic 1,3-diones have utilized NMR to confirm the predominance of the enol tautomer. nih.gov

Infrared (IR) and UV-Vis Spectroscopy: These techniques can also provide evidence for the existence of different tautomers. The positions of the carbonyl stretching frequencies in the IR spectrum can distinguish between the diketo and enol forms. UV-Vis spectroscopy can reveal different absorption maxima corresponding to the different electronic transitions in the tautomers. nih.gov

X-ray Crystallography: This method provides definitive structural information in the solid state, confirming bond lengths and angles and the specific tautomer present in the crystal lattice.

Theoretical Approaches:

Density Functional Theory (DFT) and Ab Initio Calculations: Quantum chemical calculations are employed to determine the relative energies of the different tautomers and the transition states connecting them. researchgate.netnih.gov These calculations can also predict spectral data (NMR, IR) to be compared with experimental results. For various 2-substituted indan-1,3-diones, theoretical studies have consistently shown that the enol form is energetically more favorable than the diketo form. researchgate.netnih.gov

Reaction Mechanism Example: Nucleophilic Acyl Substitution

Interactive Table: Methods for Studying Reactivity and Tautomerism

| Method | Information Provided | Example Application for Indene-1,3-diones |

| Experimental | ||

| NMR Spectroscopy | Tautomeric ratio in solution, structural elucidation. | Confirmation of the predominant enol form of 2-acetyl-indan-1,3-dione. nih.gov |

| IR/UV-Vis Spectroscopy | Identification of functional groups and electronic transitions of tautomers. | Spectral measurements to support theoretical calculations of tautomeric equilibrium. nih.gov |

| X-ray Crystallography | Definitive solid-state structure, identification of the crystalline tautomer. | Determination of the solid-state structure of various dione (B5365651) derivatives. |

| Theoretical | ||

| DFT/Ab Initio | Relative energies of tautomers and transition states, predicted spectral data. | Calculation of the energy difference between tautomers of 2-substituted indan-1,3-diones. researchgate.netnih.gov |

Spectroscopic and Advanced Structural Characterization of Indene 1,3 Dione Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR for comprehensive elucidation)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2-(3-Oxo-1-phenylbutyl)indene-1,3-dione, a combination of ¹H, ¹³C, and 2D-NMR experiments would provide a complete assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons of the indene (B144670) and phenyl groups, as well as the aliphatic protons of the butyl chain. The protons on the phenyl ring attached to the chiral center and the aromatic protons of the indene-1,3-dione moiety would likely appear in the downfield region, typically between 7.0 and 8.5 ppm. The methine proton on the chiral carbon, adjacent to the phenyl group and the indene-1,3-dione system, would present a unique chemical shift. The methylene (B1212753) and methyl protons of the oxo-butyl chain would resonate in the upfield region. Due to the presence of a chiral center, the methylene protons may exhibit diastereotopicity, potentially appearing as a complex multiplet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbons of the indene-1,3-dione and the oxo-butyl chain are expected to be the most downfield signals, typically appearing above 190 ppm. The aromatic carbons would resonate in the 120-145 ppm range. The aliphatic carbons of the butyl chain, including the chiral center, would be found in the upfield region of the spectrum. The specific chemical shifts would be influenced by the electronic environment of each carbon atom. Data from related compounds like 2-phenyl-1,3-indandione can provide a reference for the expected chemical shifts of the indene portion of the molecule. chemicalbook.comchemicalbook.com

2D-NMR Spectroscopy: To unambiguously assign all signals and confirm the connectivity, 2D-NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the spin systems within the phenyl and butyl moieties. An HSQC spectrum would correlate each proton with its directly attached carbon atom. Finally, an HMBC spectrum would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the phenylbutyl side chain and the indene-1,3-dione core.

Expected ¹H and ¹³C NMR Data The following table is predictive and based on known values for similar structural motifs.

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Indene Aromatic C-H | 7.8 - 8.2 | 122 - 136 |

| Phenyl C-H | 7.2 - 7.5 | 127 - 130 |

| C(O)-CH-C(O) | 4.0 - 4.5 | 55 - 65 |

| CH-Ph | 3.5 - 4.0 | 40 - 50 |

| CH₂ | 2.8 - 3.2 | 45 - 55 |

| CH₃ | 2.1 - 2.3 | 29 - 31 |

| C=O (Indene) | - | ~200 |

| C=O (Butyl) | - | ~208 |

Mass Spectrometry (MS and High-Resolution Mass Spectrometry for molecular formula and fragmentation analysis)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would be employed to determine the exact mass of the molecular ion of this compound. With a molecular formula of C₁₉H₁₆O₃, the expected monoisotopic mass is 292.1099 g/mol . chemsynthesis.com An accurate mass measurement from HRMS would confirm this elemental composition.

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule's structure. For this compound, several characteristic fragmentation pathways can be predicted based on the structure of β-diketones and α,β-unsaturated ketones. acs.orgnih.govresearchgate.netjove.com Common fragmentation processes include:

α-cleavage: Cleavage of the bonds adjacent to the carbonyl groups. This could lead to the loss of a phenyl group, a butyl group, or fragments thereof.

McLafferty Rearrangement: If a γ-hydrogen is available, a rearrangement can occur, leading to the elimination of a neutral molecule.

Cleavage of the Butyl Chain: Fragmentation of the C-C bonds within the butyl side chain would produce a series of smaller ions.

Loss of CO: The carbonyl groups of the indene-1,3-dione moiety can be lost as carbon monoxide.

Predicted Fragmentation Pattern The following table outlines plausible fragmentation pathways.

| m/z | Possible Fragment |

|---|---|

| 292 | [M]⁺ |

| 249 | [M - COCH₃]⁺ |

| 215 | [M - C₆H₅]⁺ |

| 187 | [M - C₆H₅ - CO]⁺ |

| 173 | [Indene-1,3-dione + H]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. The most prominent peaks would be due to the carbonyl (C=O) stretching vibrations. The indene-1,3-dione moiety contains two carbonyl groups within a five-membered ring, which typically absorb at higher frequencies compared to acyclic ketones. The additional ketone in the butyl side chain would also have a distinct C=O stretching frequency. Aromatic C-H and aliphatic C-H stretching vibrations, as well as C=C stretching from the aromatic rings, would also be present.

Characteristic IR Absorption Bands The following table is predictive, based on known functional group absorption ranges.

| Wavenumber (cm⁻¹) | Functional Group | Description |

|---|---|---|

| 3100-3000 | Aromatic C-H | Stretching vibration |

| 3000-2850 | Aliphatic C-H | Stretching vibration |

| 1740-1710 | C=O (Indene) | Symmetric and asymmetric stretching in a five-membered ring |

| 1715-1695 | C=O (Butyl) | Ketone stretching |

| 1600-1450 | Aromatic C=C | Ring stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophores present in this compound, namely the phenyl group and the indene-1,3-dione system, are expected to give rise to distinct absorption bands.

Expected UV-Vis Absorption Maxima (λ_max) The following table is predictive and based on the chromophores present.

| Wavelength Range (nm) | Electronic Transition | Chromophore |

|---|---|---|

| 240-280 | π → π* | Phenyl group and Indene-1,3-dione |

| 300-340 | π → π* | Conjugated Indene-1,3-dione system |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles.

Crystallographic Data (Hypothetical) This table presents the type of data that would be obtained from an X-ray crystallography experiment.

| Parameter | Expected Value/Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Specific Å and ° values |

| Bond Lengths (Å) | Precise values for all bonds |

| Bond Angles (°) | Precise values for all angles |

| Torsion Angles (°) | Conformation of the butyl chain |

Theoretical and Computational Chemistry Studies of Indene 1,3 Dione Systems

Quantum Chemical Calculations (DFT, ab initio, semi-empirical methods)

Quantum chemical calculations are fundamental to the modern study of molecular systems. Methods such as Density Functional Theory (DFT), ab initio calculations, and semi-empirical methods are employed to solve the Schrödinger equation, providing detailed information about molecular structure and energy. researchgate.netresearchgate.net DFT has become particularly widespread due to its balance of computational cost and accuracy, effectively including electron correlation. researchgate.net For indene-1,3-dione systems, these methods are used to optimize molecular geometries, calculate vibrational frequencies, and predict a wide array of electronic and chemical properties. researchgate.netresearchgate.net

The electronic character of a molecule is dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. acs.org A small gap typically indicates a molecule is more reactive and can be more easily excited. acs.org

In studies of 2-acyl-1,3-indandione derivatives, Time-Dependent DFT (TD-DFT) calculations are used to model electronic excitations, such as the S₀ → S₁ transition. researchgate.net Analysis of the orbitals involved reveals the nature of the transition; for instance, some isomers exhibit a "cyanine-type" electron rearrangement, while others show strong intramolecular charge transfer (ICT) character. researchgate.net The spatial distribution of the HOMO and LUMO reveals where a molecule is most likely to donate or accept electrons, respectively. In conjugated systems like substituted indene-1,3-diones, the HOMO is often distributed along the π-system of the electron-donating portion of the molecule, while the LUMO is centered on the electron-accepting indene-1,3-dione core.

| Orbital | Typical Energy (eV) | Significance |

|---|---|---|

| HOMO | -6.3 | Corresponds to the ionization potential; region of electron donation (nucleophilicity). |

| LUMO | -1.8 | Corresponds to the electron affinity; region of electron acceptance (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | 4.5 | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. |

Quantum chemical calculations can accurately predict various molecular properties that govern how a molecule interacts with itself and its environment. The dipole moment (μ), a measure of charge polarity, is crucial for understanding solubility and intermolecular interactions. Computational studies on 2-acyl-1,3-indandione derivatives have shown that electronic excitation can lead to a substantial change in the dipole moment, which is characteristic of intramolecular charge transfer. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. Global hardness (η) and its inverse, global softness (S), quantify the resistance of a molecule to change its electron distribution. A large HOMO-LUMO gap corresponds to a "hard" molecule (high kinetic stability, low reactivity), while a small gap signifies a "soft" molecule. acs.org These parameters are essential for applying Pearson's Hard and Soft Acids and Bases (HSAB) principle to predict reaction outcomes.

| Property | Symbol | Formula | Significance |

|---|---|---|---|

| Dipole Moment | μ | Calculated from electron distribution | Measures molecular polarity; influences intermolecular forces. |

| Global Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer; related to stability. |

| Global Softness | S | 1 / η | Measures the ease of charge transfer; related to reactivity. |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |

Computational Elucidation of Reaction Mechanisms

Understanding the precise pathway of a chemical reaction—the reaction mechanism—is a central goal of chemistry. Computational methods allow for the mapping of potential energy surfaces, the identification of transient intermediates, and the characterization of high-energy transition states that control reaction rates.

Metadynamics is an advanced simulation technique used to explore complex free energy surfaces and determine reaction pathways, especially when significant energy barriers are involved. This method accelerates the exploration of rare events (like chemical reactions) by adding a history-dependent bias potential to the system's Hamiltonian.

A reaction energy profile plots the energy of a system against the reaction coordinate, illustrating the energy of reactants, products, intermediates, and transition states. The highest point on the path between a reactant and a product is the transition state, and the energy required to reach it is the activation energy.

| Reaction Step | Method | Calculated Free Energy Barrier (kcal/mol) | Significance |

|---|---|---|---|

| Ketone-enol tautomerization | Metadynamics | ~30 | Identified as the rate-determining barrier in the reaction of 1,3-indandione (B147059) with a nitrone. |

Tautomerism is a critical feature of indene-1,3-dione chemistry. The active methylene (B1212753) group at the C2 position is acidic, allowing for equilibrium between the diketo form and various enol tautomers. The specific tautomer present can dramatically influence the molecule's reactivity and properties.

Computational studies on 2-acyl-1,3-indandione derivatives have used DFT and TD-DFT to describe all possible tautomers and rotamers based on their structure and energy. researchgate.net These calculations can determine the relative stability of each form in the gas phase and in different solvents, predicting which tautomer will predominate under given conditions. researchgate.net For example, in solid 2-acetylindan-1,3-dione, quantum chemical calculations support a structure where the ligand exists as a chelated enol tautomer. researchgate.net This keto-enol equilibrium is not just a static feature; it is an active part of reaction mechanisms, with the tautomerization step itself often representing a significant energy barrier that must be overcome for a reaction to proceed.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For a flexible molecule like 2-(3-Oxo-1-phenylbutyl)indene-1,3-dione, MD simulations are crucial for exploring its conformational landscape and understanding how it interacts with its environment, such as a biological receptor or a solvent.

The process involves numerically solving Newton's equations of motion for a system of atoms and molecules. The potential energy of the system, and thus the forces acting on each atom, is calculated using a force field. Force fields are collections of parameters and equations that approximate the potential energy of a molecular system. Common force fields used for organic molecules include AMBER, CHARMM, and GROMOS.

In the context of this compound, MD simulations can reveal:

Conformational Preferences: The butyl side chain attached to the indene-1,3-dione core has several rotatable bonds. MD simulations can sample the vast conformational space to identify low-energy, stable conformations. This is achieved by analyzing the trajectory of the simulation to understand the probability distribution of dihedral angles.

Solvent Effects: Simulations can model the explicit interaction between the solute molecule and solvent molecules (e.g., water), providing insights into solvation energies and the arrangement of the solvent shell.

Binding Dynamics: When studying the interaction with a biological target, such as an enzyme, MD simulations can model the process of the ligand binding to the active site. This can help identify key intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the complex. For instance, the dicarbonyl group on the indene (B144670) ring and the ketone group on the butyl chain are potential hydrogen bond acceptors.

The analysis of an MD trajectory for this compound would focus on parameters like the root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

Cheminformatics and Ligand Design Methodologies

Cheminformatics applies computational methods to solve chemical problems, particularly in the context of drug discovery and materials science. For this compound and its analogs, cheminformatics plays a vital role in organizing, analyzing, and utilizing their chemical information for ligand design.

Methodologies relevant to this compound include:

Molecular Descriptor Calculation: A wide array of numerical values, or descriptors, are calculated to represent the chemical and physical properties of the molecule. These can be categorized as 1D (e.g., molecular weight, atom count), 2D (e.g., topological indices, molecular connectivity), and 3D (e.g., molecular surface area, volume). These descriptors are fundamental for building quantitative structure-activity relationship (QSAR) models.

Chemical Database Management: Storing and retrieving information about this compound and related compounds in organized databases is a core cheminformatics task. This allows for efficient searching based on structure, substructure, or calculated properties.

Similarity and Diversity Analysis: By comparing the molecular fingerprints or descriptors of this compound with other compounds in a library, researchers can identify structurally similar molecules (similarity searching) or select a diverse set of compounds for screening. This is essential for exploring the chemical space around the indene-1,3-dione scaffold.

Pharmacophore Modeling: A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. For this compound, a pharmacophore model could be generated based on its structure and known active analogs. This model can then be used to virtually screen large compound libraries to find new molecules with the potential for similar activity.

The table below lists some common molecular descriptors that would be calculated for this compound in a cheminformatics study.

| Descriptor Category | Example Descriptor | Relevance for this compound |

| Constitutional (1D) | Molecular Weight | Basic property influencing diffusion and transport. |

| Number of Rotatable Bonds | Indicates molecular flexibility, important for conformational analysis. | |

| Topological (2D) | Topological Polar Surface Area (TPSA) | Predicts passive molecular transport through membranes. |

| Zagreb Index | Relates to the branching of the molecular skeleton. | |

| Geometrical (3D) | Solvent Accessible Surface Area (SASA) | Describes the surface area of the molecule accessible to a solvent. |

| Molecular Volume | Relates to the space occupied by the molecule. | |

| Physicochemical | LogP (Octanol-Water Partition Coeff.) | Measures lipophilicity, a key factor in ADME properties. |

In Silico ADMET Profiling (Focus on computational methods used, not specific results)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling uses computational models to predict the pharmacokinetic and toxicological properties of a compound before it is synthesized or tested in the lab. The focus here is on the methods that would be applied to a molecule like this compound.

The computational methods employed are diverse and often rely on the molecular descriptors discussed in the previous section:

Quantitative Structure-Property Relationship (QSPR) Models: These are statistical models that correlate calculated molecular descriptors with experimentally determined ADMET properties. For example, a QSPR model might predict aqueous solubility based on a combination of TPSA, LogP, and the number of hydrogen bond donors.

Rule-Based Systems: These methods use predefined rules and structural alerts to flag potential liabilities. A well-known example is Lipinski's Rule of Five, which uses properties like molecular weight, LogP, and hydrogen bond donor/acceptor counts to predict poor oral absorption. Other rules can identify reactive functional groups that may lead to toxicity. The indene-1,3-dione core itself can be assessed for potential reactivity or metabolic instability using such systems.

Physiologically-Based Pharmacokinetic (PBPK) Modeling: This is a more complex, systems-based approach. PBPK models are mathematical representations of the body's organs and tissues, connected by blood flow. By inputting the physicochemical properties of this compound (such as solubility, permeability, and metabolic rate, which can themselves be predicted by QSPR), these models can simulate its distribution and concentration in various parts of the body over time.

Metabolism Prediction: Computational tools can predict the likely sites of metabolism on a molecule. For this compound, these programs would analyze the reactivity of different atoms (e.g., aromatic C-H bonds on the phenyl group, aliphatic C-H bonds on the butyl chain) towards common metabolic enzymes like Cytochrome P450s.

Toxicity Prediction: A range of computational models are used to predict different types of toxicity. This can involve QSAR models trained on data for specific endpoints like mutagenicity (e.g., Ames test) or cardiotoxicity (e.g., hERG channel blockage). It can also involve structural alerts, which are specific chemical substructures known to be associated with toxicity.

These computational approaches are used in a tiered fashion, starting with simple, fast calculations and progressing to more complex and computationally intensive simulations to build a comprehensive risk profile for a new chemical entity.

Coordination Chemistry and Organometallic Applications of Indene 1,3 Diones

Indene-1,3-diones as Ligands in Metal Complexes

Indene-1,3-dione and its derivatives, including 2-(3-Oxo-1-phenylbutyl)indene-1,3-dione, are classified as 1,3-dicarbonyl compounds. A key characteristic of these molecules is the presence of an acidic methylene (B1212753) proton at the C-2 position, situated between two carbonyl groups. This acidity facilitates the deprotonation to form a resonance-stabilized enolate anion.

In the case of 2-substituted indene-1,3-diones, such as the title compound, tautomerization can lead to the formation of an exocyclic enolic form. Spectroscopic studies on related 2-acyl-1,3-indandione derivatives suggest that these compounds predominantly exist in this enolic form. researchgate.net This structural feature is crucial for their function as ligands, as the deprotonated enolate can act as a bidentate chelating agent, coordinating to a metal center through the two oxygen atoms of the dione (B5365651) functionality. This coordination mode results in the formation of a stable six-membered chelate ring, a common feature in the coordination chemistry of β-diketonates.

The coordination of this compound to a metal ion is expected to proceed via the deprotonation of its enolic hydroxyl group, leading to the formation of a negatively charged ligand that can form neutral complexes with metal ions. The general structure of such a ligand is depicted below:

Figure 1: Proposed Enolate Form of this compound for Metal Coordination (Image depicting the delocalized anionic structure of the deprotonated ligand)

The electronic properties of the substituent at the C-2 position can significantly influence the electron density on the coordinating oxygen atoms, thereby affecting the stability and reactivity of the resulting metal complexes. The phenyl and butyl groups in this compound would exert electronic and steric effects that can modulate the properties of its metal complexes.

Synthesis and Structural Characterization of Metal-Indene-1,3-dione Complexes

While specific research on the synthesis of metal complexes with this compound is not extensively documented in the reviewed literature, general methods for the synthesis of metal-β-diketonate complexes can be applied. A common synthetic route involves the reaction of a metal salt with the protonated ligand in the presence of a base. The base facilitates the deprotonation of the ligand, allowing for the coordination to the metal ion.

For instance, studies on other 2-acyl-1,3-indandione derivatives have shown the successful synthesis of non-charged complexes with various divalent metal ions such as Cu(II), Cd(II), Zn(II), Co(II), and Ni(II). researchgate.net These syntheses are typically carried out in a suitable solvent, and the resulting complexes can be isolated and purified by standard techniques.

The structural characterization of these complexes is paramount to understanding their properties. Elemental analysis and spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely employed. In IR spectroscopy, the coordination of the indene-1,3-dione ligand to a metal center is typically evidenced by a shift in the vibrational frequencies of the C=O and C=C bonds of the chelate ring compared to the free ligand.

For a definitive structural elucidation, single-crystal X-ray diffraction is the most powerful technique. Although no crystal structures for complexes of this compound are available in the surveyed literature, studies on complexes of related ligands provide insight into the expected geometries. For example, Cu(II) complexes with similar ligands have been predicted to adopt distorted, flattened tetrahedral structures, while other metal complexes, often incorporating water molecules, are likely to form octahedral geometries. researchgate.net

Table 1: Expected Coordination Geometries of Metal Complexes with this compound Based on Related Compounds

| Metal Ion | Expected Coordination Geometry | Ancillary Ligands (if any) |

| Cu(II) | Distorted Tetrahedral/Square Planar | None |

| Ni(II) | Octahedral | Water |

| Co(II) | Octahedral | Water |

| Zn(II) | Octahedral | Water |

| Cd(II) | Octahedral | Water |

This table is predictive and based on findings for structurally similar 2-acyl-1,3-indandione ligands. researchgate.net

Exploration of Catalytic Applications of Metal-Indene-1,3-dione Complexes

Metal complexes derived from indene-1,3-dione ligands are of interest for their potential catalytic activities. The electronic and steric environment around the metal center, which can be fine-tuned by the substituents on the indene-1,3-dione framework, plays a crucial role in determining the catalytic performance.

While specific catalytic applications for complexes of this compound have not been reported in the reviewed literature, the broader class of metal-β-diketonate complexes is known to catalyze a variety of organic transformations. These include, but are not limited to, oxidation, reduction, and carbon-carbon bond-forming reactions.

For example, palladium complexes are widely used as catalysts in cross-coupling reactions. researchgate.net It is plausible that a palladium complex of this compound could exhibit catalytic activity in reactions such as Suzuki or Heck couplings. The bulky nature of the 2-substituent might influence the selectivity and efficiency of such catalytic processes.

Furthermore, copper complexes are known to be effective catalysts for various reactions, including cyclopropanation and C-H activation. researchgate.net Given that copper complexes of related 2-acyl-1,3-indandiones have been synthesized, researchgate.net investigating their catalytic potential would be a logical next step.

Table 2: Potential Catalytic Applications for Metal Complexes of this compound

| Metal | Potential Catalytic Reaction | Rationale |

| Palladium (Pd) | Cross-coupling Reactions (e.g., Suzuki, Heck) | Well-established catalytic activity of Pd complexes. |

| Copper (Cu) | Oxidation, Cycloaddition Reactions | Known catalytic utility of Cu-β-diketonate complexes. |

| Rhodium (Rh) | Hydroformylation, Hydrogenation | Common applications of Rh complexes in catalysis. |

| Ruthenium (Ru) | Metathesis, Transfer Hydrogenation | Versatile catalytic profile of Ru complexes. |

This table presents hypothetical applications based on the known catalytic activities of metal complexes with similar ligand systems.

Advanced Materials Science Research Involving Indene 1,3 Dione Derivatives

Design and Synthesis of Optoelectronic Materials

The strong electron-accepting nature of the indane-1,3-dione scaffold makes its derivatives excellent candidates for use in optoelectronic materials, including organic light-emitting diodes (OLEDs) and organic solar cells. nih.govorganic-chemistry.org The design strategy for these materials often involves creating donor-π-acceptor (D-π-A) molecules, where the indane-1,3-dione unit serves as the acceptor. nih.gov

The synthesis of these materials typically leverages the reactivity of the active methylene (B1212753) group on the indane-1,3-dione core. nih.gov A common and effective method is the Knoevenagel condensation, where indane-1,3-dione is reacted with an aldehyde functionalized with an electron-donating group. nih.govencyclopedia.pub This reaction, often catalyzed by a weak base like piperidine (B6355638), creates a new carbon-carbon double bond that extends the π-conjugation of the system, linking the donor and acceptor moieties. nih.gov

For example, researchers have synthesized red fluorescent organic compounds for OLED applications by condensing indane-1,3-dione derivatives with other heterocyclic structures. nih.gov One such study reported on pyranylidene indene-1,3-dione derivatives, which could be processed from solution to form amorphous glassy structures suitable for ink-jet printing of OLED devices. nih.gov The resulting materials exhibited electroluminescence in the red region of the spectrum. nih.gov

| Derivative Example | Application | Key Finding |

| 2-(2-(4-(bis(2-(trityloxy)ethyl)amino)styryl)-6-methyl-4H-pyran-4-ylidene)-1H-indene-1,3(2H)-dione | Red-emitting OLED | Exhibited a maximum electroluminescence at 667 nm with a power efficiency of 0.63 lm/W. nih.gov |

| 2-(2,6-bis(4-(bis(2-(trityloxy)ethyl) amino)styryl)-4H-pyran-4-ylidene)-1H-indene-1,3(2H)-dione | Red-emitting OLED | The additional styryl group shifted electroluminescence further into the red (705 nm). nih.gov |

| Indacenodithiophene and 1,1-Dicyanomethylene-3-Indanone based acceptor | Fullerene-Free Organic Solar Cells | Used as an electron acceptor in solar cell applications. nih.gov |

Applications in Photopolymerization Initiators

Indane-1,3-dione derivatives have emerged as highly effective photoinitiators, particularly for free-radical polymerization under visible light, such as from a 405 nm LED. chemsynthesis.comresearchgate.net This is a critical technology for applications like vat photopolymerization and 3D printing. jazanu.edu.sa The challenge in this field is to develop photoinitiating systems (PISs) that are highly reactive under mild conditions, including low light intensity and in the presence of air. researchgate.net

Derivatives of indane-1,3-dione are often used in multi-component PISs, typically three-component systems. chemsynthesis.com In such a system, the indane-1,3-dione derivative acts as the photosensitizer (dye). When irradiated with light of a suitable wavelength, it absorbs a photon and reaches an excited state. It can then interact with a co-initiator, such as a tertiary amine (an electron/hydrogen donor) and an iodonium (B1229267) salt (an electron acceptor), to generate the reactive free radicals that initiate the polymerization of monomers like acrylates. chemsynthesis.comresearchgate.net

The effectiveness of these dyes is rooted in their push-pull electronic structure. jazanu.edu.sa By carefully selecting the electron-donating groups attached to the indane-1,3-dione acceptor, researchers can fine-tune the absorption properties and photochemical reactivity of the molecule to match specific light sources, like the 405 nm LEDs common in 3D printers. chemsynthesis.comresearchgate.net Studies have demonstrated that among a series of newly synthesized dyes, many could efficiently promote free-radical polymerization, leading to the successful fabrication of complex 3D patterns via laser writing techniques. researchgate.net

Development of Nonlinear Optical (NLO) Chromophores

Nonlinear optical (NLO) materials are crucial for technologies like optical data processing, telecommunications, and optical sensing. The indane-1,3-dione scaffold is a key building block in the design of organic NLO chromophores. nih.govencyclopedia.pub Its strong electron-withdrawing ability is essential for creating molecules with large hyperpolarizability, which is a measure of NLO activity. nih.gov

The development of NLO chromophores typically follows the D-π-A design principle. encyclopedia.pub The introduction of strong electron donor and acceptor groups (like indane-1,3-dione) into a π-conjugated molecular structure enhances the molecule's polarization under an external electric field through intramolecular charge transfer (ICT), which can greatly improve the second- or third-order NLO effects. encyclopedia.pub

Research has shown that indane-1,3-dione derivatives can exhibit significant NLO responses. encyclopedia.pub For instance, two D-π-A type compounds, INB3 and INT3, were synthesized by coupling triphenylamine (B166846) and terthiophene donor groups, respectively, to an indane-1,3-dione acceptor. encyclopedia.pub Femtosecond Z-scan experiments revealed that these molecules possess excellent broadband nonlinear absorption from the visible to the near-infrared (NIR) region (650–1100 nm). This behavior is attributed to the combined effects of two-photon absorption (TPA) and subsequent excited-state absorption (ESA). The NLO properties could be tuned by changing the donor group; the derivative with the terthiophene donor (INT3) showed a stronger NLO response at certain wavelengths due to its better molecular planarity and longer π-conjugation length. encyclopedia.pub

| NLO Chromophore | Donor Group | Acceptor Group | Key NLO Property |

| INB3 | Triphenylamine | 1,3-Indandione (B147059) | Broadband nonlinear absorption (650-1100 nm). encyclopedia.pub |

| INT3 | Terthiophene | 1,3-Indandione | Stronger nonlinear absorption than INB3 at 650-800 nm; Max TPA at 650 nm. encyclopedia.pub |

Integration into Polymer Synthesis

Beyond their use as small-molecule additives like photoinitiators, indane-1,3-dione derivatives can be chemically integrated into polymer structures to create functional materials with enhanced properties. This integration can be achieved by introducing polymerizable groups, such as methacrylates, onto the indane-1,3-dione chromophore.

In a recent study, two new photoinitiators based on indane-1,3-dione were synthesized, one containing a methacrylate (B99206) group (Dye 2) and one without (Dye 3). The methacrylate group allows the photoinitiator to become covalently bonded into the growing polymer network during photopolymerization. This has several advantages: it improves the thermal and mechanical properties of the final polymer, and it reduces the migration of the initiator out of the polymer matrix, which is a crucial benefit for creating stable and biocompatible materials.

When used in two-photon photopolymerization, the composition containing the polymerizable initiator (Dye 2) demonstrated higher printing resolution, producing lines with a thickness of just 90 nm. This ability to covalently link the functional chromophore to the polymer backbone is a powerful strategy for designing advanced materials with high stability and tailored characteristics.

Applications in Host-Guest Chemistry and Fullerene Synthesis

The indane-1,3-dione scaffold has also been employed in the field of supramolecular chemistry, particularly in the design of host molecules for host-guest systems. nih.gov These systems are based on molecular recognition, where a larger "host" molecule can selectively bind a smaller "guest" molecule or ion.

One approach involves the synthesis of cyclophanes, which are molecules containing one or more aromatic rings and aliphatic chains forming a bridged structure. nih.gov Indane-1,3-dione can be used as a building block in the synthesis of these complex, cage-like hosts. nih.gov Another strategy involves incorporating the indane-1,3-dione chromophore into crown ether derivatives. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups, which are excellent at binding specific cations, such as alkali metals. By combining the electron-accepting indane-1,3-dione with a crown ether, researchers can create sensors where the binding of a metal ion (the guest) to the crown ether (the host) perturbs the electronic structure of the chromophore, causing a detectable change in its optical properties (e.g., color or fluorescence). nih.gov

In a related area, indane-1,3-dione derivatives are used as electron-acceptor materials in fullerene-free organic solar cells. nih.gov While this does not represent classical host-guest chemistry with fullerenes, it highlights the importance of the indane-1,3-dione scaffold in designing materials that can effectively interact with and accept electrons from donor molecules in advanced electronic devices. nih.gov

Structure Activity Relationships Sar in Chemical Functionality and Reactivity

Influence of Substituents on Chemical Reaction Rates and Selectivity

The reactivity of the indene-1,3-dione system is significantly influenced by the nature of the substituent at the second position. In 2-(3-Oxo-1-phenylbutyl)indene-1,3-dione, this substituent is a large 3-oxo-1-phenylbutyl group.

Reactivity of the Indene-1,3-dione Core: The two carbonyl groups of the indene-1,3-dione core render the adjacent C2 position acidic in the unsubstituted parent compound, making it a prime location for reactions like Knoevenagel condensations and Michael additions. nih.govresearchgate.net Once substituted, as in the title compound, this position is a quaternary carbon, and the reactivity shifts to other parts of the molecule.

Influence of the Phenyl Ring on the Indene (B144670) Core: Substituents on the benzene (B151609) ring of the indene-1,3-dione skeleton can alter reaction rates. Electron-withdrawing groups, such as nitro or chloro, can increase the electrophilicity of the carbonyl carbons. nih.govmdpi.com Conversely, electron-donating alkyl groups can decrease it. nih.govmdpi.com

Reactivity of the 3-Oxo-1-phenylbutyl Substituent: The substituent itself introduces new reactive sites. The ketone group (oxo) on the butyl chain is susceptible to nucleophilic attack and can undergo reactions typical of ketones, such as condensation with amines or hydrazines. The phenyl group attached to the butyl chain can undergo electrophilic aromatic substitution, with the reaction's regioselectivity and rate being influenced by the rest of the molecule's electronic pull.

The synthesis of 2-substituted indene-1,3-diones can be achieved through various methods, including palladium-catalyzed direct α-arylation, which shows good tolerance for a wide range of substituents, including those that are sterically hindered or have different electronic properties (donating or withdrawing). organic-chemistry.org

Electronic and Steric Effects of Functional Groups on Reactivity Profiles

The reactivity of this compound is a product of the interplay between the electronic and steric effects of its constituent functional groups.

Steric Effects: The 2-(3-oxo-1-phenylbutyl) group is sterically demanding. This bulkiness can hinder the approach of reactants to the indene-1,3-dione core, potentially directing reactions to less crowded sites, such as the peripheral phenyl ring or the side-chain ketone. Research on 2-phenyl-1,3-indandione derivatives has shown that bulky ortho-substituents on the phenyl ring can significantly influence the molecule's conformation and properties. google.com In structure-activity relationship studies of ligands for α-synuclein aggregates, increasing steric bulk on related scaffolds was found to enhance binding affinity and selectivity. nih.gov

Correlation between Molecular Structure and Spectroscopic Properties

The distinct structural features of this compound give rise to a characteristic spectroscopic fingerprint. The correlation between its structure and spectroscopic data can be predicted based on analyses of similar 2-substituted 1,3-indandiones. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum would lack the signal for the acidic methylene (B1212753) protons found in the unsubstituted indane-1,3-dione. It would feature complex multiplets in the aromatic region (approx. 7.2-8.1 ppm) corresponding to the protons on both the indene core's phenyl ring and the substituent's phenyl ring. researchgate.net The protons on the butyl chain would appear as distinct signals in the aliphatic region, with the methylene protons adjacent to the ketone showing a downfield shift.

¹³C NMR: The spectrum would be characterized by several signals in the downfield region corresponding to the three carbonyl carbons (approx. 160-200 ppm). researchgate.net The quaternary carbon at the C2 position would also be identifiable, along with numerous signals for the aromatic carbons and the aliphatic carbons of the butyl chain. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the C=O stretching vibrations. The two carbonyl groups of the indene-1,3-dione system, being part of a β-diketone system, would likely show characteristic symmetric and asymmetric stretching frequencies. An additional distinct C=O stretching band for the ketone in the butyl side chain would also be present. researchgate.netresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: Derivatives of 1,3-indandione (B147059) are known to be chromophoric and often exhibit interesting photophysical properties. researchgate.net The extended conjugation involving the phenyl rings and the dione (B5365651) system would lead to strong absorption bands in the UV or visible region. The exact position of the absorption maximum (λmax) is sensitive to substituents and the solvent environment. researchgate.net

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Functional Group | Expected Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR | Aromatic Protons (Ar-H) | ~ 7.2 - 8.1 ppm |

| ¹H NMR | Aliphatic Protons (CH, CH₂) | ~ 2.0 - 4.5 ppm |

| ¹H NMR | Methyl Protons (CH₃) | ~ 2.1 ppm |

| ¹³C NMR | Carbonyl Carbons (C=O) | ~ 160 - 200 ppm |

| ¹³C NMR | Aromatic Carbons (Ar-C) | ~ 120 - 145 ppm |

| IR | Carbonyl Stretch (C=O) | ~ 1670 - 1740 cm⁻¹ |

Impact of Structural Modifications on Material Performance

Structural modifications to the indene-1,3-dione scaffold are a key strategy for developing new materials with tailored properties. Derivatives of this compound are explored for applications ranging from photopolymerization initiators to molecular probes for biological imaging. nih.gov

The performance in these applications is directly linked to the molecule's structure. For instance, in the development of ligands to detect misfolded α-synuclein protein aggregates, a key factor in neurodegenerative diseases, SAR studies revealed that 1,3-indandione derivatives can act as effective binding agents. nih.govnih.gov The binding affinity and selectivity were shown to be highly dependent on the nature of the substituent at the C2 position. Modifications that altered steric bulk and electronic properties had a profound effect on performance, with some derivatives showing high affinity (in the nanomolar range) and significant selectivity for α-synuclein fibrils over other protein aggregates. nih.govnih.gov

The structure of this compound, which combines a rigid, electron-accepting core with a more flexible side chain containing both aromatic and polar ketone functionalities, makes it an interesting candidate for such material applications. The phenylbutyl group could engage in specific hydrophobic and π-stacking interactions, while the ketone offers a site for hydrogen bonding, potentially enhancing binding to a biological target or influencing its properties within a polymer matrix. The photophysical properties conferred by the conjugated system are also critical for applications in bioimaging and photosensitization. nih.govresearchgate.net

Advanced Analytical Techniques for Indene 1,3 Dione Chemical Research

Chromatographic Methods (HPLC, GC-MS) for Purity Assessment and Separation

Chromatographic techniques are fundamental tools for the separation and purification of chemical compounds, as well as for the determination of their purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful methods for the analysis of indene-1,3-dione derivatives.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like 2-(3-Oxo-1-phenylbutyl)indene-1,3-dione. The separation is based on the differential partitioning of the analyte between a stationary phase and a liquid mobile phase. For compounds of this class, which includes many anticoagulant rodenticides, reversed-phase HPLC is the most common approach. nih.gov In this mode, a non-polar stationary phase, typically a C18-bonded silica, is used in conjunction with a polar mobile phase. nih.govnih.gov

The mobile phase often consists of a gradient mixture of acetonitrile (B52724) or methanol (B129727) and water, frequently with additives such as ammonium (B1175870) acetate (B1210297) or formic acid to improve peak shape and ionization efficiency for subsequent detection. researchgate.netbas.bgnih.gov Detection can be achieved using a Diode Array Detector (DAD) or a UV detector, which are suitable for compounds containing chromophores, or more selectively and sensitively with a fluorescence detector. nih.govacs.org For unequivocal identification and quantification, especially in complex matrices, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govresearchgate.netnih.govmhlw.go.jp This provides high selectivity and sensitivity, with detection limits often in the nanogram-per-milliliter (ng/mL) range. nih.gov

| Parameter | Typical Specification | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Acetonitrile/Methanol and Water/Aqueous buffer (e.g., ammonium acetate) gradient | nih.govbas.bg |

| Flow Rate | 0.5 - 1.0 mL/min | nih.gov |

| Detector | UV/DAD (e.g., 280-325 nm), Fluorescence, or Mass Spectrometry (MS/MS) | nih.govnih.govacs.org |

| Column Temperature | 25 - 40 °C | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the separation and identification of volatile and thermally stable compounds. While many indane-1,3-dione derivatives may require derivatization to increase their volatility and thermal stability, GC-MS can provide detailed structural information. The gas chromatograph separates components of a mixture, which are then ionized and detected by the mass spectrometer, providing a unique fragmentation pattern that acts as a chemical fingerprint. For complex mixtures, GC-MS offers high resolution and is a valuable tool for identifying impurities and by-products from the synthesis of this compound. The use of a validated GC-MS method can allow for the identification of various derivatives and related substances within a sample. nih.gov

| Parameter | Typical Specification | Reference |

|---|---|---|

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% phenyl polysiloxane) | nih.gov |

| Carrier Gas | Helium or Hydrogen at a constant flow rate | nih.gov |

| Temperature Program | Initial temperature hold, followed by a ramp to a final temperature (e.g., 50 °C for 2 min, then ramp at 10 °C/min to 300 °C) | nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | researchgate.net |

| Mass Analyzer | Quadrupole or Ion Trap | researchgate.net |

Thermal Analysis (Thermogravimetric Analysis - TGA) for Thermal Stability Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is crucial for determining the thermal stability and decomposition profile of pharmaceutical compounds. netzsch.comcn-henven.com For this compound, TGA can provide valuable information about its stability upon heating, the presence of solvates (e.g., water or organic solvents), and its decomposition pathway.